1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a nitro group on the other, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Bromophenyl)-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be used for nitro group reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Epoxides or other oxidized derivatives.
Reduction: 1-(4-Bromophenyl)-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways and targets can vary based on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a bromine atom.
1-(4-Bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a nitro group.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
71122-94-6 |
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Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10BrNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H |
InChI Key |
UQHGUBKOMONITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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